molecular formula C10H13NO2 B15238397 3-(2-Methoxyphenyl)azetidin-3-ol

3-(2-Methoxyphenyl)azetidin-3-ol

Cat. No.: B15238397
M. Wt: 179.22 g/mol
InChI Key: JTFCJYMFLUIYPD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and may influence its interaction with biological targets.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3

InChI Key

JTFCJYMFLUIYPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

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